4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Physicochemistry Fragment-Based Drug Design ADME Prediction

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 37800-04-7) is a bicyclic heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, characterized by a tautomeric 4-oxo structure and a molecular formula of C8H7N3O3 (MW: 193.16 g/mol). This scaffold is a key intermediate for developing kinase inhibitors and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, where substituents at the N1 and C4 positions critically modulate target potency and pharmacokinetic properties.

Molecular Formula C8H7N3O3
Molecular Weight 193.162
CAS No. 37800-04-7
Cat. No. B2857090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS37800-04-7
Molecular FormulaC8H7N3O3
Molecular Weight193.162
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)C(=CN2)C(=O)O
InChIInChI=1S/C8H7N3O3/c1-11-7-4(3-10-11)6(12)5(2-9-7)8(13)14/h2-3H,1H3,(H,9,12)(H,13,14)
InChIKeyKAFMRRZHGGINJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 37800-04-7) Procurement Profile


4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 37800-04-7) is a bicyclic heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, characterized by a tautomeric 4-oxo structure and a molecular formula of C8H7N3O3 (MW: 193.16 g/mol) [1]. This scaffold is a key intermediate for developing kinase inhibitors and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, where substituents at the N1 and C4 positions critically modulate target potency and pharmacokinetic properties [2].

Why 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Cannot Be Replaced by Generic Pyrazolopyridine Analogs


Substituting the 4-hydroxy-1-methyl pattern with the unsubstituted core (1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) or the 4-methoxy derivative introduces significant deviations in molecular properties critical for fragment-based drug design. The specific combination of the tautomeric 4-oxo group and the N1-methyl substitution directly alters hydrogen-bonding capacity (HBD/HBA), lipophilicity (LogP), and polar surface area (TPSA) relative to other in-class building blocks . These differences translate into divergent synthetic reactivity and binding interactions, as the 4-hydroxy group is essential for forming key hydrogen bonds with catalytic lysine residues in kinase and NAMPT active sites, while the N1-methyl group occupies a sterically constrained hydrophobic pocket that cannot be filled by an N-H analog [1].

Quantitative Differentiation Evidence for 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 37800-04-7)


Lipophilicity Modulation: LogP Comparison

The N1-methyl and 4-hydroxy substitutions reduce lipophilicity relative to the unsubstituted core scaffold. The target compound exhibits a computed LogP of 0.3721, compared to 0.55–0.66 for the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 952182-02-4) . This reduction in LogP of approximately 0.2–0.3 log units directly impacts predicted membrane permeability and solubility, providing a measurable differentiation for lead optimization programs where lower LogP is desired to mitigate off-target binding or improve solubility [1].

Physicochemistry Fragment-Based Drug Design ADME Prediction

Polar Surface Area Modulation: TPSA Comparison

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 88.24 Ų, which is significantly higher than the 78.87 Ų of the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid core . This ~9.4 Ų increase, driven by the additional 4-hydroxy group, surpasses the commonly cited 60-70 Ų threshold for optimal blood-brain barrier penetration and 140 Ų for oral absorption, placing it in a distinct region of the TPSA spectrum favorable for peripheral-targeted oral candidates [1].

Physicochemistry Oral Bioavailability Permeability Prediction

Hydrogen Bond Donor/Acceptor Profile Differentiation

The 4-hydroxy substituent contributes a critical hydrogen bond donor (HBD) that is absent in the 4-methoxy analog (CAS 1461706-97-7). The target compound has an HBD count of 2 (hydroxyl + carboxylic acid), compared to 1 HBD for the 4-methoxy analog, while both retain 5 H-bond acceptors [1]. This additional donor is structurally validated in co-crystal structures (PDB 4LVD, 4M6Q) where the 4-oxo group forms a conserved hydrogen bond with the catalytic lysine of NAMPT and analogous kinases, an interaction that cannot be made by the methoxy analog [2].

Medicinal Chemistry Binding Affinity Structure-Based Design

Storage and Stability Differentiation

The compound requires storage at 2–8°C in a sealed, dry environment, as specified by the vendor . This reflects the inherent reactivity of the tautomeric 4-oxo/enol system, which may undergo slow oxidation or decarboxylation at elevated temperatures [1]. In contrast, the fully aromatic 4-methoxy analog may exhibit greater thermal stability due to the absence of the tautomeric equilibrium, though direct comparative stability data under controlled conditions are not publicly available.

Chemical Stability Procurement Logistics Structural Integrity

Optimal Procurement Scenarios for 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 37800-04-7)


Fragment-Based NAMPT Inhibitor Lead Discovery

The 4-hydroxy-1-methyl substitution pattern is essential for replicating the hydrogen-bonding interactions observed in co-crystal structures of NAMPT inhibitors (PDB 4LVD, 4M6Q) [1]. The compound's LogP of 0.3721 and TPSA of 88.24 Ų position it within the optimal physicochemical range for fragment screening libraries targeting peripheral NAD+-dependent enzymes, making it a preferred building block over the more lipophilic unsubstituted core (LogP 0.55) .

Kinase Inhibitor Scaffold Derivatization

In kinase inhibitor development programs targeting TBK1, ALK-L1196M, and PIM-1, the 4-hydroxy group serves as a critical hydrogen bond donor while the N1-methyl group occupies a hydrophobic selectivity pocket . The compound's carboxylic acid handle at C5 enables convenient amidation to generate diverse compound libraries for structure-activity relationship (SAR) studies .

Building Block for Heterocyclic Library Synthesis

As a polyfunctional heterocycle bearing hydroxyl, carboxylic acid, and pyridine nitrogen groups, this compound serves as a versatile precursor for generating chemically diverse compound collections via parallel synthesis. The tautomeric 4-oxo form allows selective O-alkylation or O-acylation distinct from N1-substituted analogs without the 4-hydroxyl group [2].

Quote Request

Request a Quote for 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.